molecular formula C11H22N2 B8242398 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane

3,9-Dimethyl-3,9-diazaspiro[5.5]undecane

Cat. No.: B8242398
M. Wt: 182.31 g/mol
InChI Key: OVZDLBJWXQEACI-UHFFFAOYSA-N
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Description

3,9-Dimethyl-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes two nitrogen atoms and two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a diamine with a ketone or aldehyde can lead to the formation of the spirocyclic core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3,9-Dimethyl-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

3,9-Dimethyl-3,9-diazaspiro[5.5]undecane has several scientific research applications:

Mechanism of Action

The mechanism by which 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane exerts its effects involves its interaction with specific molecular targets. As a γ-aminobutyric acid type A receptor antagonist, it binds to these receptors and inhibits their activity. This inhibition can modulate neurotransmission and has potential therapeutic implications for conditions such as anxiety and epilepsy . The compound’s spirocyclic structure is crucial for its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,9-Dimethyl-3,9-diazaspiro[5.5]undecane is unique due to its specific spirocyclic structure and the presence of two methyl groups, which can influence its chemical reactivity and biological activity. These structural features contribute to its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

3,9-dimethyl-3,9-diazaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-12-7-3-11(4-8-12)5-9-13(2)10-6-11/h3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZDLBJWXQEACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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